4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid (CAS 1147-64-4) is a para-substituted benzoic acid derivative bearing a 4,5-dichloro-6-oxopyridazin-1(6H)-yl moiety at the 4-position of the phenyl ring. Its molecular formula is C₁₁H₆Cl₂N₂O₃ with a molecular mass of 285.08 g·mol⁻¹, and it is categorized as a pyridazinone heterocyclic building block.

Molecular Formula C11H6Cl2N2O3
Molecular Weight 285.08 g/mol
CAS No. 1147-64-4
Cat. No. B074166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid
CAS1147-64-4
Molecular FormulaC11H6Cl2N2O3
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N2C(=O)C(=C(C=N2)Cl)Cl
InChIInChI=1S/C11H6Cl2N2O3/c12-8-5-14-15(10(16)9(8)13)7-3-1-6(2-4-7)11(17)18/h1-5H,(H,17,18)
InChIKeyPAXANYFYBRBZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid (CAS 1147-64-4): Identity and Core Physicochemical Profile for Procurement Decisions


4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid (CAS 1147-64-4) is a para-substituted benzoic acid derivative bearing a 4,5-dichloro-6-oxopyridazin-1(6H)-yl moiety at the 4-position of the phenyl ring . Its molecular formula is C₁₁H₆Cl₂N₂O₃ with a molecular mass of 285.08 g·mol⁻¹, and it is categorized as a pyridazinone heterocyclic building block . The compound possesses a computed XLogP3 of 2.2, a topological polar surface area (TPSA) of 70 Ų, one hydrogen bond donor, and four hydrogen bond acceptors . A melting point of 314–316 °C has been reported . This compound is supplied by multiple vendors at purities of ≥95% and is intended exclusively for research and further manufacturing use .

Why In-Class 4,5-Dichloropyridazinone Benzoic Acid Analogs Cannot Be Interchanged Without Quantitative Verification


The class of 4,5-dichloro-6-oxopyridazin-1(6H)-yl benzoic acids contains positional isomers (para, meta, ortho) and functional group analogs (sulfonic acids, methyl esters) that are frequently listed alongside CAS 1147-64-4 in vendor catalogs. Despite sharing the same pyridazinone core and molecular formula, these compounds differ in the attachment position of the carboxylic acid group on the phenyl ring or in the acid functional group itself, which alters computed XLogP3, TPSA, hydrogen-bonding geometry, and pKa . In structure–activity relationship (SAR) studies on related pyridazinone–carboxylic acid series, the position of the carboxylate anchor has been shown to be a critical determinant of enzyme inhibitory potency; for example, in aldose reductase (ALR2) inhibitor design, moving the carboxylic acid from the phenyl ring to the pyridazinone core changed the IC₅₀ by orders of magnitude . Therefore, procurement of an ortho- or meta-isomer or an ester pro-drug in place of the para-carboxylic acid without confirmatory biological data carries a high risk of obtaining a compound with different target engagement, solubility, and metabolic stability profiles.

Quantitative Differentiation Evidence: 4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid (1147-64-4) vs. Its Closest Procurement Alternatives


Positional Isomer Differentiation: Para-Substitution Confers a Distinct Computed Lipophilicity Profile Compared with Meta and Ortho Isomers

Among the three positional isomers of (4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid, the para-substituted compound (CAS 1147-64-4) exhibits a computed XLogP3 of 2.2 and a TPSA of 70 Ų . The ortho isomer (CAS 869634-06-0) has a reported predicted LogP of approximately 2.24, and the meta isomer (CAS 501649-79-2) is expected to display an intermediate lipophilicity profile . While the numerical differences in LogP are modest, the para orientation places the carboxylic acid group at the maximum distance from the pyridazinone ring, minimizing steric clash and maximizing conformational freedom for hydrogen-bonding interactions with biological targets. In aldose reductase inhibitor design, analogous para-carboxylic acid pyridazinones achieved sub-micromolar IC₅₀ values (0.188–0.278 µM), whereas relocating the carboxylate altered activity substantially .

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Free Carboxylic Acid vs. Methyl Ester: The Acid Form Enables Direct Salt Formation and Bioconjugation Without a Deprotection Step

The target compound bears a free para-benzoic acid group (pKa ~4.2 predicted for benzoic acid derivatives) that can be directly converted to sodium or potassium salts to enhance aqueous solubility, or coupled to amines, alcohols, or hydrazines via standard carbodiimide chemistry without a hydrolysis step . In contrast, the methyl ester analog (CAS 1087792-04-8, molecular weight 299.11 g·mol⁻¹) requires a saponification or enzymatic hydrolysis step to liberate the free acid, adding a synthetic transformation and potentially introducing impurities . The free acid also serves as a hydrogen-bond donor, which has been shown to be critical for competitive inhibition of aldose reductase in pyridazinone–carboxylic acid series where Ki values reached 0.024–0.042 µM .

Chemical Biology Prodrug Design Fragment-Based Drug Discovery

Carboxylic Acid vs. Sulfonic Acid Analog: Benzoic Acid Offers a Weaker Acid pKa and Distinct Hydrogen-Bonding Geometry

The sulfonic acid analog 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid (CAS 33098-23-6) has a predicted pKa of approximately −0.53, making it a strong acid that is fully ionized at physiological pH and a much stronger hydrogen-bond acceptor . In comparison, the benzoic acid target (CAS 1147-64-4) has a predicted pKa of approximately 3.2–4.2, remaining partially protonated at pH 5–6 and capable of acting as both a hydrogen-bond donor and acceptor . In published pyridazinone aldose reductase inhibitor SAR, carboxylic acid derivatives achieved competitive inhibition with Ki values of 0.024–0.042 µM by engaging the anion-binding pocket of ALR2 through a polarized carboxylate hydrogen-bond network, whereas sulfonic acid analogs were notably absent from the optimized series .

Fragment Screening Physicochemical Profiling Enzyme Inhibition

Pyridazinone Core with 4,5-Dichloro Substitution: a Privileged Scaffold for Kinase and Enzyme Inhibition Distinct from Pyridate Metabolite CL-9673

The 4,5-dichloro-6-oxopyridazin-1(6H)-yl core of the target compound distinguishes it from the pyridate herbicide metabolite CL-9673 (pyridafol, CAS 40020-01-7), which bears a 6-chloro-3-phenylpyridazin-4-ol structure lacking a carboxylic acid moiety . In BindingDB, close analogs of the target compound scaffold—specifically (4,5-dichloro-6-oxopyridazin-1-yl)methyl benzoate derivatives—have been tested against sphingosine-1-phosphate receptor 2 (S1P₂) and tyrosine-protein kinase JAK2, indicating that the 4,5-dichloro-6-oxopyridazin-1-yl motif engages nucleotide-binding and lipid-recognition protein domains . CL-9673, by contrast, acts as a Photosystem II electron transport inhibitor in plants with no reported human kinase activity . The benzoic acid appendage on the target compound provides an additional anchorage point for target engagement not available in CL-9673.

Kinase Inhibition Agrochemical Metabolite Scaffold Hopping

Recommended Procurement and Research Application Scenarios for 4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid (1147-64-4)


Fragment-Based Screening Libraries Targeting Carboxylate-Recognition Enzymes (ALR2, COX-2, Kinases)

The para-benzoic acid moiety of CAS 1147-64-4 serves as a privileged fragment for engaging arginine- and tyrosine-rich anion-binding pockets in enzymes such as aldose reductase (ALR2) and cyclooxygenase-2 (COX-2). As demonstrated by the ALR2 pyridazinone–carboxylic acid series where para-substituted analogs achieved IC₅₀ values of 0.188–0.278 µM with competitive binding modes (Ki = 0.024–0.042 µM), the para-carboxylate geometry enables bidentate hydrogen bonding critical for potency . Procurement of this compound for fragment screening eliminates the need for ester hydrolysis and ensures the pharmacophoric carboxylate is presentation-ready.

Kinase and GPCR Chemical Probe Synthesis Using the 4,5-Dichloropyridazinone Scaffold

The 4,5-dichloro-6-oxopyridazin-1(6H)-yl core has been identified in BindingDB as a scaffold present in compounds tested against JAK2 kinase and S1P₂ GPCR . The target compound provides this core pre-installed with a para-benzoic acid handle, enabling rapid amide coupling to generate focused libraries for kinase selectivity profiling. The two chlorine atoms at positions 4 and 5 offer additional vectors for late-stage functionalization via nucleophilic aromatic substitution or cross-coupling, a synthetic flexibility not available in the mono-chlorinated CL-9673 scaffold.

Physicochemical Comparator for Positional Isomer SAR Studies

The para isomer (CAS 1147-64-4) can be procured alongside its meta (CAS 501649-79-2) and ortho (CAS 869634-06-0) counterparts to systematically evaluate the impact of carboxylate position on solubility, permeability, and target engagement. Computed XLogP3 (2.2 for para vs ~2.24 for ortho) and TPSA (70 Ų for both) indicate similar scalar properties, but the geometric presentation of the carboxylate differs substantially . This isomer set enables medicinal chemists to deconvolute electronic from geometric contributions to binding affinity.

Agrochemical Metabolite Reference Standard and Environmental Fate Studies

Although structurally distinct from CL-9673 (the primary pyridate metabolite), the target compound shares the pyridazinone core and can serve as a synthetic reference standard for developing analytical methods (HPLC-UV, LC-MS/MS) to detect and quantify chlorinated pyridazinone derivatives in environmental samples. Its well-defined physicochemical properties (melting point 314–316 °C, XLogP3 2.2) facilitate chromatographic method development .

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